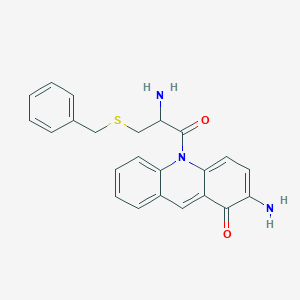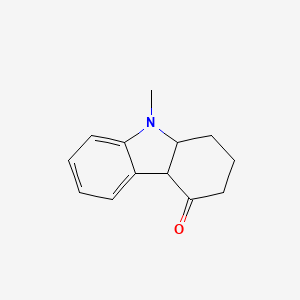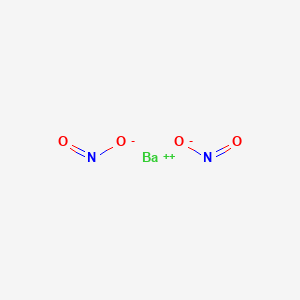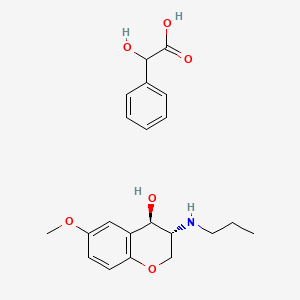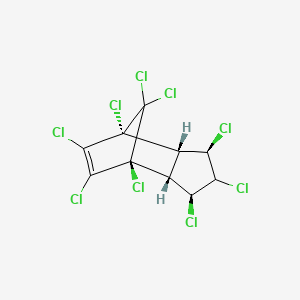
Pentagalacturonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentagalacturonic acid, also known as α-1,4 galacturonopentaose, is derived from pectin or pectic acid, by enzymatic or partial acid hydrolysis . It is used in galacturonic acid metabolism research as a substrate to identify, differentiate and characterize endo- and exopolygalacturonase(s) and gluconase(s) .
Synthesis Analysis
The synthesis of pentagalacturonic acid involves the cleavage of the α-1,4 linkage between two galacturonic acid residues . This process is carried out by polygalacturonases, which are part of the glycosyl hydrolase family 28 . The most efficient separation method of oligosaccharides is adsorption or partition chromatography on bonded-phase silica and ion-exchange resins .Molecular Structure Analysis
Pentagalacturonic acid belongs to the glycosyl hydrolase family 28 . It cleaves the α-1,4 linkage between two galacturonic acid residues . There are two types of polygalacturonases, distinguished by their mechanism of action: EndoPGs randomly attack homogalacturonan, the major component of pectin, and exoPGs attack pectin from the non-reducing end to release monomers .Chemical Reactions Analysis
The chemical reactions involving pentagalacturonic acid are primarily catalyzed by polygalacturonases . These enzymes degrade the adhesive pectic substances of the middle lamella and cell wall, contributing to fungal penetration, plant tissue collapse, and nutrient acquisition .Physical And Chemical Properties Analysis
Pentagalacturonic acid has a molecular weight of 898.64 g/mol and a chemical formula of C30H42O31 .Safety And Hazards
Zukünftige Richtungen
Pentagalacturonic acid, as a sustainable biopolymer, has gained increasing attention in recent years . Its potential applications extend beyond its traditional use as a food additive to include medicine, cosmetics, and other industries . Future research will likely focus on the chemical modifications of pectin and the design of novel biopolymer-based materials .
Eigenschaften
CAS-Nummer |
40386-94-5 |
|---|---|
Produktname |
Pentagalacturonic Acid |
Molekularformel |
C₃₀H₄₂O₃₁ |
Molekulargewicht |
898.64 |
Synonyme |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-α-D-galactopyranuronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



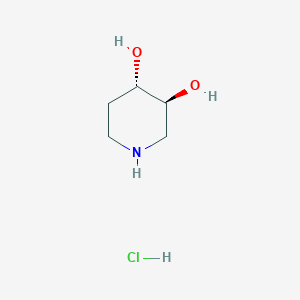
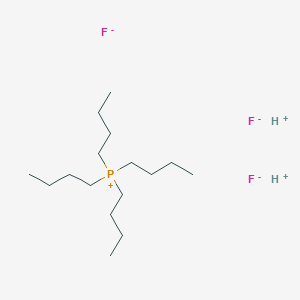
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
